2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1020502-39-9
VCID: VC4719466
InChI: InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30)
SMILES: CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N
Molecular Formula: C26H27N5O3S
Molecular Weight: 489.59

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide

CAS No.: 1020502-39-9

Cat. No.: VC4719466

Molecular Formula: C26H27N5O3S

Molecular Weight: 489.59

* For research use only. Not for human or veterinary use.

2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide - 1020502-39-9

Specification

CAS No. 1020502-39-9
Molecular Formula C26H27N5O3S
Molecular Weight 489.59
IUPAC Name 2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30)
Standard InChI Key FZVJIFKRPKFMPM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a pyrazole ring (1H-pyrazol-1-yl) substituted at positions 3, 4, and 5. Key substituents include:

  • 5-amino group: Enhances hydrogen-bonding capacity and solubility.

  • 3-phenylamino moiety: Introduces aromaticity and potential π-π stacking interactions.

  • 4-tosyl group (p-toluenesulfonyl): Contributes to electron-withdrawing effects and metabolic stability.

  • N-(4-methylbenzyl)acetamide side chain: Modulates lipophilicity and membrane permeability.

The molecular formula is C₂₆H₂₇N₅O₃S, with a molecular weight of 489.59 g/mol.

Table 1: Comparative Molecular Properties of Pyrazole Derivatives

PropertyThis CompoundAnalog Analog
CAS Number1020502-39-9895114-99-510273410
Molecular FormulaC₂₆H₂₇N₅O₃SC₁₉H₁₉ClN₄O₃S₂C₂₂H₂₀N₆OS
Molecular Weight (g/mol)489.59451.0416.5
Key Functional GroupsTosyl, acetamideMethylthio, chlorophenylTriazole, quinazoline

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide likely follows multi-step protocols common to pyrazole derivatives:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .

  • Substitution Reactions:

    • Tosylation at position 4 using p-toluenesulfonyl chloride.

    • Introduction of phenylamino and acetamide groups via nucleophilic aromatic substitution or amidation .

  • Purification: Column chromatography or recrystallization to isolate the final product.

Structural Modifications

  • Aromatic Substitutions: Replacing the 4-methylbenzyl group with halogens (e.g., chlorine in ) alters electronic properties and target affinity.

  • Side Chain Variations: Extending the acetamide chain improves pharmacokinetic profiles, as seen in analogs with triazole moieties .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate IC₅₀ values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines. Mechanistically, these compounds induce apoptosis by modulating Bcl-2/Bax ratios and activating caspase-3 .

Enzyme Inhibition

The phenylamino and triazole groups (in related compounds) exhibit affinity for kinase domains, particularly EGFR and VEGFR2, suggesting potential as tyrosine kinase inhibitors .

Research Findings and Comparative Analysis

In Vitro Studies

  • Cytotoxicity: Analog (C₁₉H₁₉ClN₄O₃S₂) showed 72% growth inhibition in MCF-7 cells at 20 μM .

  • Enzyme Inhibition: Triazole-containing analogs (e.g., ) inhibited EGFR with Kᵢ = 8.3 nM .

Table 2: Biological Activity Comparison

CompoundTargetActivity (IC₅₀/Kᵢ)Source
This CompoundCOX-2Not reported
Analog MCF-7 cells72% inhibition
Analog EGFR8.3 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator